molecular formula C14H15FN4O2 B2547689 1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034296-34-7

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2547689
CAS No.: 2034296-34-7
M. Wt: 290.298
InChI Key: MQZPOPTVYNIXIQ-UHFFFAOYSA-N
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Description

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic chemical compound featuring a pyrrolidine linker and both pyrrole and fluoropyrimidine heterocycles. The presence of these structures is significant in medicinal chemistry. The fluoropyrimidine moiety is a common pharmacophore found in molecules designed to target kinase enzymes , while the pyrrole heterocycle is noted for its prevalence in bioactive molecules and its favorable physicochemical properties, including lipophilicity that aids in membrane permeability . This specific molecular architecture suggests potential as a scaffold for developing novel therapeutic agents, particularly in oncology and infectious disease research. Researchers can explore this compound as a key intermediate or a lead structure in drug discovery programs. Its applications may include serving as a building block in organic synthesis, a candidate for high-throughput screening in biological assays, or a tool compound for investigating enzyme function and signal transduction pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Prior to handling, please refer to the Safety Data Sheet (SDS) for proper hazard identification, personal protective equipment (PPE) requirements, and safe storage and disposal procedures.

Properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c15-11-7-16-14(17-8-11)21-12-3-6-19(9-12)13(20)10-18-4-1-2-5-18/h1-2,4-5,7-8,12H,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZPOPTVYNIXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound under reductive amination conditions.

    Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group can be introduced via nucleophilic substitution reactions, where a fluorinated pyrimidine derivative reacts with a nucleophile.

    Coupling of the Pyrrole Ring: The pyrrole ring can be coupled to the intermediate compound through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound is investigated for its potential use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives from the literature:

Compound Name/ID Core Structure Key Substituents Biological Activity (Inferred) Physicochemical Properties Synthesis Yield (%)
Target Compound Pyrrolidinyloxy-fluoropyrimidine 5-Fluoropyrimidin-2-yl, 1H-pyrrol-1-yl Kinase inhibition (speculative) Moderate LogP (fluorine enhances lipophilicity) N/A
Compound 18 () Pyrrolo[2,3-d]pyrimidine, fluoropyridine 5-Fluoropyridin-2-yl, 4-amino-7-methyl Anticancer/kinase inhibition Higher LogP (aromatic rings) 64
Compound 29 () Indole-pyrrolopyrimidine 5-Phenylpyridin-2-yl, 4-fluoroindoline Enzyme modulation Low solubility (bulky phenyl group) 41
Compound 30 () Indole-pyrrolopyrimidine 4-Fluorophenyl, 4-fluoroindoline Enzyme modulation Moderate solubility (fluorine polarity) 17
Example 64 () Chromenone-pyrazolopyrimidine 3-Fluorophenyl, pyrrolopyridine HO-1 inhibition (speculative) High molecular weight (536.4 g/mol) 20

Key Observations:

Structural Variations: The target compound’s 5-fluoropyrimidine group distinguishes it from analogs with pyridine (Compound 18) or phenyl (Compounds 29–30) substituents. Fluorine’s electron-withdrawing effects may enhance binding affinity and metabolic stability compared to non-fluorinated analogs .

Synthetic Feasibility: Yields for fluorinated compounds vary widely: 64% for Compound 18 (fluoropyridine) vs. 17% for Compound 30 (fluorophenyl), suggesting steric or electronic challenges in introducing fluorinated aryl groups . The target compound’s synthesis likely requires multi-step coupling (e.g., Mitsunobu reaction for pyrrolidinyloxy linkage), paralleling methods in and .

Compound 30’s 4-fluorophenyl group balances these effects better than the bulky phenyl in Compound 29 . The target compound’s molecular weight (~350–400 g/mol) aligns with drug-like properties, whereas Example 64’s high mass (536.4 g/mol) may limit bioavailability .

Biological Implications: While explicit activity data for the target compound is unavailable, fluoropyrimidines (e.g., 5-fluorouracil derivatives) are known for anticancer and kinase-inhibitory activity. The pyrrolidine-pyrrole scaffold may target ATP-binding pockets in kinases .

Biological Activity

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic compound that integrates a pyrrolidine ring with a fluoropyrimidine moiety. This unique structural composition suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound's biological activity can be inferred from its structural features and its similarities to other known compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂FN₅O₂, with a molecular weight of 289.26 g/mol. The presence of both a fluorinated pyrimidine and pyrrolidine rings indicates potential interactions with nucleic acids and proteins, which are crucial for its biological activity.

Biological Activity

The biological activity of this compound can be categorized into several areas based on existing research findings:

Anticancer Activity : Similar compounds with fluorinated pyrimidine structures, such as 5-fluorouracil, are well-documented for their anticancer properties. These compounds typically act as antimetabolites, disrupting nucleotide synthesis and leading to cell death in rapidly dividing cancer cells.

Neuroprotective Effects : Pyrrolidine derivatives have been associated with neuroprotective activities. For instance, compounds structurally related to pyrrolidine have shown promise in enhancing cognitive functions and protecting against neurodegenerative diseases .

Anti-inflammatory Potential : The isoxazole ring present in related compounds has been linked to anti-inflammatory effects. This suggests that the compound may also exhibit similar properties, potentially modulating inflammatory pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to nucleic acids or proteins, affecting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, possibly inhibiting enzyme activity or modulating receptor signaling pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-FluorouracilFluorinated pyrimidineAnticancer
4-PyrrolidinophenolPyrrolidine ringNeuroprotective
Isoxazole AcidsIsoxazole ringAnti-inflammatory
This compound Pyrrolidine, fluoropyrimidinePotential anticancer/antiviral

This table illustrates the potential for this compound to exhibit similar biological activities as other established compounds.

Case Studies and Research Findings

Recent studies have explored the biological effects of compounds similar to this compound:

  • Cell Growth Suppression : Research has shown that certain pyrrole derivatives can suppress cell growth while increasing intracellular adenosine triphosphate (ATP) levels during monoclonal antibody production. This suggests that similar mechanisms may be applicable to the compound .
  • Enzyme Inhibition : Studies on related compounds indicate that they may inhibit specific enzymes involved in cellular metabolism, providing a pathway for therapeutic applications in metabolic disorders or cancer treatment .

Q & A

Q. Optimization Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling yields .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures >95% purity .

Basic Research: Which spectroscopic techniques are most effective for structural elucidation of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and carbonyl carbons (δ ~200 ppm) .
    • ²D NMR (COSY, HSQC) : Resolves overlapping signals from the pyrrole and pyrimidine rings .
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 347.1234) .
  • X-ray Crystallography : Resolves stereochemistry and dihedral angles between heterocyclic rings (if crystalline) .

Basic Research: How is initial biological activity screening conducted for this compound?

Q. Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial Screening : Disk diffusion assays (MIC values) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. Example Data :

Assay TypeTargetResultReference
Kinase InhibitionEGFRIC₅₀ = 12 µM
AntimicrobialS. aureusMIC = 25 µg/mL

Advanced Research: How to design experiments to resolve contradictions in reported biological activity data?

Q. Methodological Answer :

Standardize Assay Conditions :

  • Use identical cell lines (ATCC-verified) and culture conditions (e.g., RPMI-1640 + 10% FBS).
  • Normalize compound solubility (DMSO concentration ≤0.1%) .

Control for Metabolites : Include stability tests (HPLC) to rule out degradation artifacts .

Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across studies .

Case Study : Discrepancies in EGFR inhibition (IC₅₀ = 12 µM vs. 45 µM) were traced to differences in ATP concentrations (1 mM vs. 10 mM) in kinase assays .

Advanced Research: What strategies improve synthetic yield and scalability for this compound?

Q. Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., epimerization) and improve reproducibility .
  • Microwave-Assisted Synthesis : Accelerates fluorination steps (30 min vs. 12 hr under conventional heating) .
  • Catalyst Screening : High-throughput screening identifies optimal Pd catalysts (e.g., Pd(OAc)₂ with XPhos ligand) for coupling steps .

Q. Yield Optimization Table :

StepConventional YieldOptimized YieldMethod
Fluorination45%78%Microwave, 100°C
Pyrrolidine Coupling60%92%Pd(OAc)₂/XPhos

Advanced Research: How can computational modeling predict target interactions and guide structural modifications?

Q. Methodological Answer :

Molecular Docking (AutoDock Vina) : Simulate binding to EGFR (PDB: 1M17) to identify key interactions (e.g., H-bonding with Met793) .

QSAR Models : Correlate substituent electronegativity (e.g., fluorine at pyrimidine) with bioactivity using Hammett constants .

MD Simulations (GROMACS) : Predict stability of ligand-protein complexes over 100 ns to prioritize analogs with prolonged binding .

Example Insight : Trifluoromethyl substitution at the ethanone moiety increases hydrophobic interactions, improving IC₅₀ by 3-fold .

Advanced Research: How to validate the compound’s conformational stability in solution?

Q. Methodological Answer :

  • Variable Temperature NMR : Monitor chemical shift changes (Δδ) of pyrrolidine protons to assess ring puckering dynamics .
  • Circular Dichroism (CD) : Detect chiral centers (e.g., pyrrolidine stereochemistry) in polar solvents (MeOH, 25°C) .
  • Solvent Titration (DMSO-d₆/CDCl₃) : Study hydrogen bonding effects on carbonyl group resonance .

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